N-benzyl-3-(3-tert-butyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonamide
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Overview
Description
N-BENZYL-3-{3-TERT-BUTYL-1-METHYL-7-OXO-1H,4H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}-4-ETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of N-BENZYL-3-{3-TERT-BUTYL-1-METHYL-7-OXO-1H,4H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}-4-ETHOXYBENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method includes the following steps:
Condensation Reaction: The initial step involves the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde under solvent-free conditions at elevated temperatures.
Reduction: The intermediate formed undergoes a reduction reaction to yield the desired pyrazole derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-BENZYL-3-{3-TERT-BUTYL-1-METHYL-7-OXO-1H,4H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}-4-ETHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Scientific Research Applications
N-BENZYL-3-{3-TERT-BUTYL-1-METHYL-7-OXO-1H,4H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}-4-ETHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-BENZYL-3-{3-TERT-BUTYL-1-METHYL-7-OXO-1H,4H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}-4-ETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
N-BENZYL-3-{3-TERT-BUTYL-1-METHYL-7-OXO-1H,4H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}-4-ETHOXYBENZENE-1-SULFONAMIDE can be compared with other pyrazolo[4,3-d]pyrimidine derivatives, such as:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares a similar core structure but lacks the sulfonamide group, which may affect its biological activity and chemical properties.
Indole Derivatives: These compounds have a different core structure but may exhibit similar biological activities due to the presence of nitrogen-containing heterocycles.
The uniqueness of N-BENZYL-3-{3-TERT-BUTYL-1-METHYL-7-OXO-1H,4H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}-4-ETHOXYBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H29N5O4S |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-benzyl-3-(3-tert-butyl-1-methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C25H29N5O4S/c1-6-34-19-13-12-17(35(32,33)26-15-16-10-8-7-9-11-16)14-18(19)23-27-20-21(24(31)28-23)30(5)29-22(20)25(2,3)4/h7-14,26H,6,15H2,1-5H3,(H,27,28,31) |
InChI Key |
XKCFNZCJSTZCNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C3=NC4=C(C(=O)N3)N(N=C4C(C)(C)C)C |
Origin of Product |
United States |
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